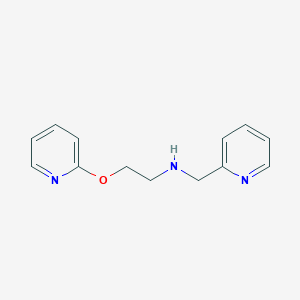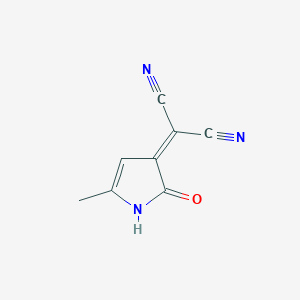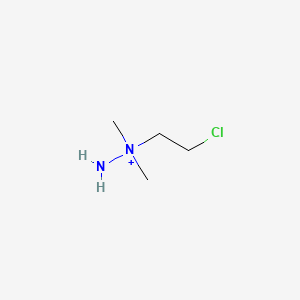![molecular formula C21H21N7S B11053997 2-[4-amino-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11053997.png)
2-[4-amino-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that features a unique combination of triazine, isoquinoline, and thienopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Isoquinoline synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Thienopyridine synthesis: The thienopyridine ring can be constructed using a cyclization reaction involving a thiophene derivative and a pyridine precursor.
Coupling reactions: The final step involves coupling the triazine, isoquinoline, and thienopyridine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoquinoline or thienopyridine derivatives.
Scientific Research Applications
2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE shares similarities with other heterocyclic compounds such as:
- Isoquinoline derivatives
- Triazine derivatives
- Thienopyridine derivatives
Uniqueness
- The uniqueness of 2-{4-AMINO-6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1,3,5-TRIAZIN-2-YL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its combined structural features, which confer distinct chemical and biological properties. This combination of moieties is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N7S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-amino-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C21H21N7S/c1-11-9-12(2)24-19-15(11)16(22)17(29-19)18-25-20(23)27-21(26-18)28-8-7-13-5-3-4-6-14(13)10-28/h3-6,9H,7-8,10,22H2,1-2H3,(H2,23,25,26,27) |
InChI Key |
UNXDGMZVGZPWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NC(=N3)N4CCC5=CC=CC=C5C4)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-](/img/structure/B11053916.png)

![2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11053940.png)

![N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
![9-chloro-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053957.png)
![5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11053967.png)

![3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053982.png)
![4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11053983.png)
![3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053985.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B11053992.png)
![1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11053998.png)
